molecular formula C13H15N3O2 B2537308 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 957510-09-7

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2537308
CAS No.: 957510-09-7
M. Wt: 245.282
InChI Key: PJZNCCCRXFWCSE-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound for research and development purposes. As a member of the pyrazole carboxamide family, this class of compounds is of significant interest in scientific research, particularly in the field of agrochemistry. Pyrazole carboxamides have been extensively studied for their antifungal properties. For instance, related compounds have demonstrated high efficacy against fungal pathogens such as Rhizoctonia solani , which causes rice sheath blight, by targeting mitochondrial function . The proposed mechanism of action for this class of inhibitors involves disruption of the mitochondrial electron transport chain, specifically targeting complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase), leading to reduced mitochondrial membrane potential and impaired energy production in cells . Furthermore, structural analogs of pyrazole carboxamides are also investigated in pharmaceutical research for their interaction with various biological targets, such as Heat shock protein HSP 90-alpha, indicating potential broader research applications . This product is intended for research applications in controlled laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZNCCCRXFWCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with 2-methoxyaniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Cyclocondensation Reactions

Pyrazole ring formation is central to its synthesis. The compound can be synthesized via 1,3-dipolar cycloaddition between hydrazines and β-dicarbonyl precursors.

Reaction Type Reagents Conditions Products
CyclocondensationHydrazine hydrate, ethyl acetoacetateAcidic (e.g., acetic acid)Pyrazole ring formation with regioselective substitution at positions 3 and 5

Key Findings :

  • Regioselectivity is influenced by steric and electronic effects of substituents .

  • Zinc triflate catalysts enhance reaction efficiency (yields >85%) .

Nucleophilic Substitution

The carboxamide group and methoxyphenyl substituent participate in substitution reactions.

Reaction Type Reagents Conditions Products
Amide bond substitutionAlkyl halides, acyl chloridesBase (e.g., NaH, DMF)N-alkylated derivatives or acylated products
Methoxy group substitutionHBr, HIAcidic, refluxDemethylation to form phenolic derivatives

Key Findings :

  • Substitution at the carboxamide nitrogen generates analogs with modified pharmacokinetic properties.

  • Demethylation under acidic conditions preserves the pyrazole ring integrity .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under specific conditions.

Reaction Type Reagents Conditions Products
Acidic hydrolysisHCl, H₂SO₄Reflux, aqueous mediumPyrazole-3-carboxylic acid and 2-methoxyaniline
Basic hydrolysisNaOH, LiOHRoom temperature or mild heatCorresponding carboxylate salts

Key Findings :

  • Hydrolysis rates vary significantly with pH and temperature, enabling controlled functionalization .

Cycloaddition and Ring Expansion

The pyrazole ring participates in cycloaddition reactions for heterocycle diversification.

Reaction Type Reagents Conditions Products
1,3-Dipolar cycloadditionEthyl diazoacetate, alkynesCatalytic Zn(OTf)₂, RTPolyfunctional pyrazoles with fused rings

Key Findings :

  • Copper-mediated trifluoromethylation introduces CF₃ groups at position 4 .

  • Three-component couplings enable rapid access to polysubstituted derivatives .

Oxidation and Reduction

Limited direct data exists for redox reactions, but inferences can be drawn from structural analogs:

Reaction Type Reagents Conditions Products
Ethyl group oxidationKMnO₄Acidic aqueous mediumPyrazole-3-carboxamide with a ketone or carboxylic acid substituent
Carboxamide reductionLiAlH₄Anhydrous ether, refluxAmine derivatives (theoretical, based on pyrazole reduction chemistry)

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl group modifications.

Reaction Type Reagents Conditions Products
Suzuki-Miyaura couplingAryl boronic acids, Pd(PPh₃)₄DME, 80°CBiaryl-substituted pyrazole carboxamides

Key Findings :

  • Coupling at the methoxyphenyl group enhances π-π stacking interactions in target binding .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide. Research indicates that compounds with pyrazole scaffolds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar pyrazole derivatives showed effective inhibition against various bacterial strains, suggesting a potential application in treating infections .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to interact with various biological targets involved in cancer progression. In vitro studies have shown that related compounds can inhibit cell proliferation in several cancer cell lines, including breast and lung cancers . The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Effective against multiple bacterial strains; potential for infection treatment.
Anticancer Inhibits proliferation in breast and lung cancer cell lines.
Anti-inflammatory Inhibits cyclooxygenase activity; reduces inflammation markers.

Case Study: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute explored the anticancer effects of pyrazole derivatives similar to this compound. The study utilized various cancer cell lines, assessing cell viability through MTT assays. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides exhibit significant structural diversity, with variations in substituents on both the pyrazole ring and the aromatic amide group. Below is a detailed comparison of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides

Compound Name Key Substituents Molecular Weight Biological Activity/Applications Key Evidence
This compound - 1-Ethyl (pyrazole)
- 2-Methoxyphenyl (amide)
259.29* Not explicitly reported; inferred agrochemical [1, 2, 5]
1-Ethyl-N-(1-((4-(hexafluoro-2-methoxypropan-2-yl)-2-methylphenyl)amino)... - Hexafluoropropane group
- 2-Methylphenyl
481.17 Fungicidal/insecticidal activity (EC₅₀: 0.2–5 µM) [1]
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide - 1-Methyl (pyrazole)
- 3-Chlorophenyl
- 5-Trifluoromethyl
303.71 Agrochemical (herbicide/pesticide) [11, 14]
4-Benzyloxy-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide - 4-Benzyloxy (pyrazole)
- 2-Phenylaminopyridine
399.42 PLK1 inhibition (IC₅₀: 219 nM) [7]
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide - 3-Chlorophenyl
- 5-Methoxy (pyrazole)
- N-Methyl
265.71 Neurotransmitter receptor modulation [14, 16]

*Calculated based on molecular formula C₁₃H₁₅N₃O₂.

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • Fluorinated Derivatives : Compounds with trifluoromethyl (CF₃) or hexafluoropropane groups (e.g., ) exhibit enhanced fungicidal/insecticidal activity due to increased lipophilicity and metabolic stability . The target compound lacks fluorine, which may reduce potency but improve solubility.
  • Aromatic Substitutions : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 3-chloro in ) that enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility

  • The target compound is synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to derivatives in and . However, fluorinated analogs require additional steps for introducing halogenated groups, increasing synthetic complexity .

Physicochemical Properties Melting Point: Non-fluorinated analogs (e.g., : m.p. 80–82°C) generally have lower melting points than fluorinated derivatives (e.g., : m.p. 99–101°C), reflecting differences in crystallinity . Solubility: The 2-methoxy group in the target compound improves aqueous solubility compared to highly fluorinated derivatives, which are more lipid-soluble .

Biological Activity

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory and analgesic effects . Additionally, the compound may influence cellular signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory properties : Inhibition of cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects.
  • Anticancer potential : Demonstrated cytotoxicity against several cancer cell lines.
  • Antimicrobial activity : Investigated for potential antimicrobial effects .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant inhibitory effects on cell growth, as summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00
HepG21.10

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using various in vivo models. The compound showed comparable efficacy to standard anti-inflammatory drugs such as indomethacin.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study conducted on the MCF7 and A549 cell lines demonstrated that the compound significantly inhibits cell proliferation with IC50 values indicating potent activity .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells by modulating Bcl-2 and Bax protein expressions, leading to cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how can multi-step yields and purity be maximized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of substituted pyrazole precursors with appropriate aryl amines. For example, pyrazole-3-carboxylic acid derivatives can be activated using carbodiimides (e.g., EDC or DCC) and coupled to 2-methoxyaniline. Solvent selection (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography are critical for achieving >95% purity .

Q. How can X-ray crystallography confirm the molecular structure and conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths, angles, and supramolecular packing. Crystallization in solvents like ethanol or DCM at controlled evaporation rates yields suitable crystals. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) are common for pyrazole carboxamides. Data collection using a Bruker SMART CCD diffractometer and refinement with SHELXTL ensure accurate structural validation .

Q. What analytical techniques are critical for ensuring batch-to-batch consistency in synthesized material?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns validate purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Method parameters (e.g., mobile phase gradient, column temperature) should align with ICH guidelines .

Advanced Research Questions

Q. What experimental strategies assess cannabinoid receptor (CB1/CB2) binding affinity, and how can contradictions between in vitro and in vivo data be resolved?

  • Methodological Answer : Radioligand displacement assays using [³H]CP-55,940 or [¹¹C]JHU75528 in transfected HEK-293 cells quantify binding affinity (Ki). Contradictions arise from differences in membrane preparation (e.g., receptor density) or assay conditions (e.g., GTPγS for functional activity). Cross-validation with in vivo models (e.g., rodent catalepsy tests) and PET imaging resolves discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of CB1-selective ligands based on this scaffold?

  • Methodological Answer : Systematic substitution at the pyrazole 1- and 3-positions modulates receptor selectivity. For example, bulkier 1-ethyl groups enhance CB1 affinity, while 3-carboxamide substituents (e.g., 2-methoxyphenyl) reduce off-target effects. Computational docking (e.g., Glide SP) into CB1 homology models identifies key interactions (e.g., hydrogen bonding with Lys192) .

Q. What modifications are required to develop this compound as a PET radioligand for cerebral receptor imaging?

  • Methodological Answer : Incorporation of positron-emitting isotopes (e.g., ¹¹C at the methoxy group) via [¹¹C]methyl triflate alkylation enables PET compatibility. Lipophilicity (logP ≈ 3–4) must balance blood-brain barrier penetration and nonspecific binding. In vivo biodistribution studies in primates validate target specificity and clearance kinetics .

Q. Which in vitro models are suitable for evaluating metabolic stability and cytochrome P450 interactions?

  • Methodological Answer : Human liver microsomes (HLMs) incubated with NADPH assess phase I metabolism (t1/2). LC-MS/MS identifies major metabolites (e.g., demethylation at the methoxy group). CYP inhibition assays (e.g., CYP3A4 luminescence) screen for drug-drug interaction risks. Hepatocyte co-cultures improve predictability of hepatic clearance .

Q. How do crystal packing interactions influence the compound’s solubility and bioavailability?

  • Methodological Answer : SCXRD reveals intermolecular hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking between aryl groups, which correlate with low aqueous solubility (<10 µM). Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) or amorphous solid dispersions enhance dissolution rates .

Data Contradiction Resolution

Q. When conflicting binding affinity data arise across assay platforms, what validation steps are essential?

  • Methodological Answer :

Assay Replication : Repeat experiments in triplicate using identical membrane preparations and ligand concentrations.

Orthogonal Assays : Compare radioligand binding with functional assays (e.g., cAMP inhibition).

Control Compounds : Include reference ligands (e.g., SR141716 for CB1) to calibrate system-specific variability .

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